molecular formula C20H21N3O3 B11319283 2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11319283
M. Wt: 351.4 g/mol
InChI Key: HJPDQEUFMVRHRJ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(4-methylphenyl)-1,2,4-oxadiazole-5-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the acetamide group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide exhibits unique structural features, such as the presence of both a phenoxy group and an oxadiazole ring

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-14-7-9-16(10-8-14)20-22-19(26-23-20)11-12-21-18(24)13-25-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

HJPDQEUFMVRHRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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